N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-15(2)32-12-6-11-29-24(31)23-22(18-7-4-5-8-20(18)33-23)28-25(29)34-14-21(30)27-19-10-9-17(26)13-16(19)3/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUFPKSXAWHVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Compound Overview
- Molecular Formula : C26H29N3O4S
- Molecular Weight : 479.6 g/mol
- Purity : Typically around 95%.
The compound features a fluorinated aromatic ring and a pyrimidine derivative, which are important for its biological activity. The presence of fluorine is believed to enhance lipophilicity and metabolic stability, potentially increasing bioavailability.
Biological Activity
Research indicates that compounds with structural similarities to N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit diverse biological activities. These include:
- Anticancer Properties : Some derivatives of pyrimidine have shown efficacy in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Compounds similar to this structure have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways has been noted in preliminary studies.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in metabolic pathways associated with disease states.
Synthesis
The synthesis of N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be achieved through various methods, which are crucial for producing the compound in sufficient quantities for biological testing. Common synthetic routes include:
- Condensation Reactions : Combining the appropriate precursors under controlled conditions.
- Functional Group Modifications : Altering existing groups to enhance activity or selectivity.
Case Studies
Several studies have investigated the biological activity of compounds related to N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide:
- Study on Anticancer Activity :
-
Antimicrobial Efficacy :
- Another investigation revealed that derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting their potential as new antimicrobial agents.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogues
*Calculated based on substituent contributions.
Spectral and Physicochemical Properties
NMR and Mass Spectrometry
- NMR shifts : Analogues with electron-donating groups (e.g., 4-methoxyphenyl in ) show upfield shifts in aromatic protons compared to electron-withdrawing substituents (e.g., 4-chlorophenyl in ) . The target compound’s 4-fluoro group likely causes deshielding in adjacent protons, similar to fluorophenyl derivatives in .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 589.1 in ) align with expected masses for analogues, supporting structural assignments .
Solubility and logP
- The propan-2-yloxypropyl group in the target compound improves solubility compared to analogues with alkyl chains (e.g., ’s ethoxy group). Fluorine substituents reduce logP slightly due to increased polarity .
Bioactivity and Target Interactions
- Cytotoxicity : Analogues with fluorinated phenyl groups (e.g., ) exhibit enhanced cytotoxicity, as seen in compounds with similar electron-withdrawing substituents ( reports 43.2% mortality for fluorinated derivatives) .
- Target selectivity : Molecular docking studies () suggest that trifluoromethylphenyl terminals () enhance kinase inhibition, while methoxyphenyl groups () favor GPCR binding .
Computational Similarity Analysis
Using Tanimoto and Dice indices (), the target compound shows high similarity (>0.85) to benzothienopyrimidin derivatives (e.g., ) due to shared core and sulfanyl acetamide motifs. Lower similarity (<0.6) is observed with pyrazolopyrimidins () .
Key Research Findings
- Structure-activity relationships (SAR) : Fluorine and methoxy substituents optimize bioactivity, while bulky groups (e.g., tert-butyl in ) reduce membrane permeability .
- Metabolic stability : The propan-2-yloxypropyl chain in the target compound may resist oxidative metabolism better than ethyl or methyl ethers .
Preparation Methods
Formation of Benzofuro[3,2-d]pyrimidinone Core
The benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold is synthesized via cyclocondensation of 2-hydroxybenzofuran-3-carboxylic acid derivatives with urea or thiourea under acidic conditions. A representative protocol involves refluxing 2-hydroxybenzofuran-3-carbonitrile with urea in acetic acid at 120°C for 6 hours, yielding the pyrimidinone core in 78–85% yield. Alternative methods employ microwave-assisted synthesis to reduce reaction times to 30 minutes while maintaining comparable yields.
Key reaction parameters:
- Temperature: 120–140°C
- Solvent: Acetic acid or polyphosphoric acid
- Catalyst: None required (autocatalytic)
Alkylation at N3 Position
Introduction of the 3-(propan-2-yloxy)propyl side chain at the N3 position is achieved through nucleophilic substitution. The pyrimidinone intermediate is treated with 3-(isopropoxy)propyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. Optimal conditions include:
- Molar ratio: 1:1.2 (pyrimidinone:alkylating agent)
- Temperature: 80°C
- Duration: 4–6 hours
- Yield: 70–75%
Mechanistic insight:
The reaction proceeds via deprotonation of the N3 hydrogen, followed by SN2 attack on the alkyl bromide. Steric hindrance from the isopropoxy group necessitates extended reaction times compared to simpler alkylating agents.
Sulfanyl Group Introduction
The critical sulfanyl linkage at C2 is established through thiol-disulfide exchange or direct nucleophilic substitution. A preferred method involves reacting the alkylated pyrimidinone with 2-mercapto-N-(4-fluoro-2-methylphenyl)acetamide in the presence of iodine (0.1 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran (THF).
Optimized conditions:
| Parameter | Value |
|---|---|
| Temperature | 0°C → room temp |
| Reaction time | 12 hours |
| Molar ratio (1:1.5) | Pyrimidinone:thiol |
| Yield | 82–88% |
This method minimizes disulfide byproducts while ensuring complete conversion.
Final Acetamide Formation
The terminal acetamide group is introduced via Schotten-Baumann acylation. The thiol intermediate is treated with chloroacetyl chloride (1.2 equiv) in a biphasic system of dichloromethane and aqueous sodium bicarbonate:
$$
\text{Thiol intermediate} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaHCO}3} \text{Acetamide product}
$$
Critical considerations:
- pH must be maintained at 8–9 to prevent hydrolysis of the acid chloride
- Temperature control (0–5°C) essential for regioselectivity
- Post-reaction purification via silica gel chromatography (hexane:ethyl acetate 3:1) yields 90–95% pure product
Optimization of Reaction Parameters
Solvent Effects on Sulfanyl Incorporation
Comparative studies reveal solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.6 | 12 | 88 |
| DMF | 36.7 | 8 | 76 |
| Ethanol | 24.3 | 18 | 68 |
| Acetonitrile | 37.5 | 10 | 72 |
THF provides optimal balance between solubility and reaction rate, minimizing side reactions.
Catalytic Systems for Alkylation
Screening of bases for the N-alkylation step demonstrates potassium carbonate’s superiority:
| Base | Conversion (%) | Byproducts (%) |
|---|---|---|
| K$$2$$CO$$3$$ | 98 | <2 |
| NaH | 89 | 8 |
| DBU | 78 | 15 |
| Et$$_3$$N | 65 | 22 |
Potassium carbonate’s mild basicity prevents decomposition of the isopropoxypropyl group.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor technology for the pyrimidinone cyclization step:
- Residence time: 8 minutes vs. 6 hours (batch)
- Yield improvement: 92% vs. 85%
- Throughput: 12 kg/day using 1 L reactor volume
This method reduces energy consumption by 40% and eliminates manual intermediate isolation.
Green Chemistry Metrics
Life-cycle analysis of traditional vs. optimized routes:
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 32 | 18 |
| PMI (g/g) | 56 | 29 |
| Energy (kJ/mol) | 4800 | 2700 |
Adoption of solvent recycling and catalytic reagents drives environmental performance improvements.
Recent Advances in Synthesis Methodologies
Photocatalytic C-N Coupling
Emerging protocols utilize TiO$$_2$$-based photocatalysts for acetamide bond formation:
Enzymatic Resolution
Lipase-catalyzed kinetic resolution achieves enantiomeric excess >99% for chiral intermediates:
- Enzyme: Candida antarctica Lipase B (CAL-B)
- Substrate: Racemic thiol precursor
- Conversion: 48% in 6 hours
- ee: 99.2% (remaining substrate)
This approach enables asymmetric synthesis of optically active derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
